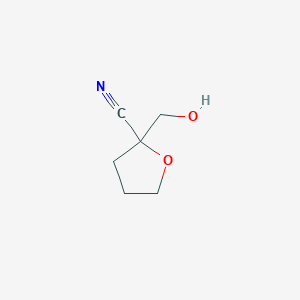

2-(Hydroxymethyl)oxolane-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

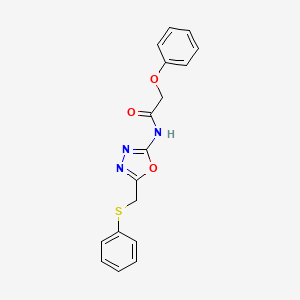

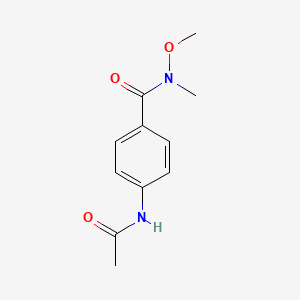

“2-(Hydroxymethyl)oxolane-2-carbonitrile” is a chemical compound with the CAS Number: 2294551-23-6 . It has a molecular weight of 127.14 and its IUPAC name is 2-(hydroxymethyl)tetrahydrofuran-2-carbonitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(Hydroxymethyl)oxolane-2-carbonitrile” is 1S/C6H9NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-3,5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(Hydroxymethyl)oxolane-2-carbonitrile” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Sustainable Solvent Alternatives

2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent, offering an eco-friendly alternative to traditional petroleum-based solvents like hexane for the extraction of natural products and food ingredients. Its solvent power, extraction efficiency, detailed toxicological profile, and environmental impacts have been thoroughly compared with hexane, suggesting that 2-MeOx is an economically viable and environmentally friendly option for the extraction of lipophilic foodstuff and natural products (Rapinel et al., 2020).

Oxidation Reactions and Atmospheric Impacts

The oxidation pathways of isoprene , a major volatile organic compound emitted into the atmosphere, have been reviewed, highlighting the formation of highly oxygenated compounds and their impact on air quality and climate. This comprehensive review develops a nearly complete gas-phase oxidation mechanism of isoprene, aiding in the accurate simulation of its atmospheric oxidation under various conditions (Wennberg et al., 2018).

Biomass Conversion and Polymer Production

5-Hydroxymethylfurfural (HMF) and its derivatives, pivotal in the conversion of plant biomass to valuable chemicals, have been extensively studied. This review analyzes the synthesis of HMF from hexose carbohydrates and lignocellulose, foreseeing its role as an alternative feedstock for the chemical industry. It explores HMF's potential in producing monomers, polymers, fuels, and other chemicals, highlighting its significance as a sustainable source of carbon and hydrogen (Chernyshev et al., 2017).

Carbon Nanotube Applications

The unique properties of carbon nanotubes (CNTs) have been leveraged for organic chemical adsorption, reflecting their potential in environmental applications. This review discusses the heterogeneity and mechanisms of organic chemical adsorption on CNTs, including hydrophobic interactions, pi-pi bonds, and electrostatic interactions. The implications for water treatment and environmental risk assessment are significant, highlighting CNTs' role in modern environmental technology (Pan & Xing, 2008).

Advanced Oxidation Processes

The activation of persulfate-based advanced oxidation processes (AOPs) has been critically reviewed, presenting them as a promising alternative to traditional AOPs. This review examines the activation mechanisms, formation pathways of oxidizing species, and the impacts of various water parameters on persulfate-driven chemistry. It underscores the potential for niche applications in water treatment, while also identifying knowledge gaps and roadblocks to practical use (Lee et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(hydroxymethyl)oxolane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHSHMQZLJWIQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)

![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)

![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)

![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)